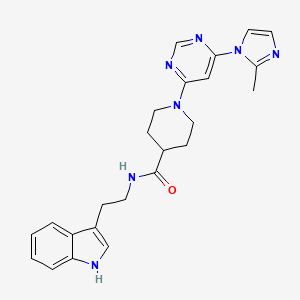
N-(2-(1H-indol-3-yl)ethyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(1H-indol-3-yl)ethyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide” is a complex organic compound that features multiple functional groups, including an indole, imidazole, pyrimidine, and piperidine. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(1H-indol-3-yl)ethyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide” likely involves multiple steps, including:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Construction of the Imidazole Ring: This can be synthesized via the Debus-Radziszewski imidazole synthesis, involving the condensation of glyoxal, formaldehyde, and ammonia or an amine.
Pyrimidine Synthesis: The Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea, can be used.
Piperidine Ring Formation: This can be synthesized through the hydrogenation of pyridine or via cyclization reactions.
Final Coupling: The final step would involve coupling the synthesized fragments under appropriate conditions, possibly using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or imidazole rings.
Reduction: Reduction reactions could target the pyrimidine or piperidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reaction conditions but could include oxidized or reduced forms of the original compound, or substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
It might exhibit biological activity, such as binding to specific receptors or enzymes, making it a candidate for drug development.
Medicine
Industry
The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which “N-(2-(1H-indol-3-yl)ethyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide” exerts its effects would depend on its specific interactions with molecular targets. It might bind to receptors, inhibit enzymes, or interact with DNA or RNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds like tryptophan or serotonin.
Imidazole Derivatives: Compounds like histamine or metronidazole.
Pyrimidine Derivatives: Compounds like thymine or cytosine.
Piperidine Derivatives: Compounds like piperine or risperidone.
Uniqueness
The unique combination of functional groups in “N-(2-(1H-indol-3-yl)ethyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide” might confer unique biological activities or chemical properties not seen in simpler compounds.
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O/c1-17-25-10-13-31(17)23-14-22(28-16-29-23)30-11-7-18(8-12-30)24(32)26-9-6-19-15-27-21-5-3-2-4-20(19)21/h2-5,10,13-16,18,27H,6-9,11-12H2,1H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUJGTYAIJLDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














